molecular formula C8H4F2N2O2 B1326233 4,6-Difluoro-1H-indazole-3-carboxylic acid CAS No. 885523-11-5

4,6-Difluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1326233
CAS No.: 885523-11-5
M. Wt: 198.13 g/mol
InChI Key: HCSZUYDARDRVGC-UHFFFAOYSA-N
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Description

Contextualization of Indazole Heterocycles in Medicinal Chemistry and Organic Synthesis

Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in the design of biologically active molecules. nih.gov Its derivatives have garnered considerable attention due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.govsci-hub.se The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility has led to the development of several indazole-containing drugs, such as the anti-inflammatory agent benzydamine and the anticancer drug axitinib. wikipedia.org

In organic synthesis, the indazole ring system serves as a versatile building block for the construction of more complex molecular architectures. benthamdirect.com Various synthetic methodologies have been developed to access substituted indazoles, reflecting their importance in the creation of novel compounds. researchgate.net The ability to functionalize the indazole core at different positions allows for the fine-tuning of its electronic and steric properties, making it an attractive template for library synthesis in drug discovery programs.

Significance of Fluorine Substitution in Heterocyclic Scaffolds for Biological Activity

The introduction of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. nih.govtandfonline.com The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's biological activity. chim.it

Key effects of fluorination include:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life. bohrium.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity. rsc.org

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). mdpi.comacs.org

The strategic placement of fluorine atoms, as seen in 4,6-Difluoro-1H-indazole-3-carboxylic acid, can therefore be a powerful tool to optimize the therapeutic potential of indazole-based compounds.

Overview of Research Trajectories for Indazole-3-carboxylic Acid Derivatives

Indazole-3-carboxylic acid and its derivatives represent a particularly fruitful area of research. The carboxylic acid group at the 3-position provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse range of amides, esters, and other derivatives. derpharmachemica.comsioc-journal.cn

Research in this area has focused on several key trajectories:

Development of Novel Synthetic Methods: Efficient and versatile synthetic routes to access a variety of substituted indazole-3-carboxylic acid derivatives are continuously being explored. sioc-journal.cnjst.go.jp

Exploration of Biological Activities: A primary focus is the investigation of the therapeutic potential of these derivatives across various disease areas. This includes screening for anticancer, anti-inflammatory, and antimicrobial activities, among others. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of indazole-3-carboxylic acid derivatives and evaluating their biological activity, researchers can elucidate key structural features required for potency and selectivity. This knowledge is crucial for the rational design of new and improved therapeutic agents.

The combination of the proven indazole scaffold, the beneficial effects of fluorine substitution, and the synthetic versatility of the carboxylic acid functional group positions this compound as a highly promising platform for the discovery of new chemical entities with significant therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSZUYDARDRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4,6 Difluoro 1h Indazole 3 Carboxylic Acid

Synthetic Routes to the 1H-Indazole-3-carboxylic Acid Core Scaffold

The construction of the 1H-indazole-3-carboxylic acid core can be achieved through several synthetic strategies, each with its own set of advantages and limitations. Key methods include diazotization reactions, palladium-catalyzed cyclizations, and base-mediated pathways.

Diazotization Reactions for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions represent a classical and effective method for the synthesis of 1H-indazole-3-carboxylic acid derivatives. This approach typically involves the conversion of an aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

A common strategy begins with an appropriately substituted o-toluidine (B26562) derivative. For instance, the diazotization of o-toluidine itself can lead to the formation of the basic indazole structure. researchgate.net In a more direct route to the carboxylic acid derivatives, ortho-aminobenzacetamides or ortho-aminobenzacetates can be directly converted to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This method is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. The process involves the in-situ formation of a diazonium salt from the amino group, which then cyclizes to form the indazole ring. A patent describes a one-step synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters using sodium nitrite (B80452) or tert-butyl nitrite. google.com

Another well-established route starts from isatin, which is first hydrolyzed with aqueous sodium hydroxide. The resulting intermediate is then converted to a diazonium salt, followed by reduction to form an aryl hydrazine (B178648). Subsequent cyclization of this aryl hydrazine under acidic conditions yields the indazole acid. google.com

While these methods are broadly applicable, the synthesis of specifically substituted derivatives like 4,6-Difluoro-1H-indazole-3-carboxylic acid would necessitate the use of appropriately fluorinated starting materials, such as a difluorinated aminophenylacetic acid derivative.

Palladium-Catalyzed C-H Amination and Related Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including the indazole core. These methods often involve intramolecular C-H amination or cross-coupling reactions to form the crucial N-N bond of the pyrazole (B372694) ring.

One approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org While this provides a route to an amino-substituted indazole, subsequent conversion to the carboxylic acid would be required.

A more direct approach could involve the intramolecular cyclization of a suitably substituted and fluorinated phenylhydrazone. Palladium catalysts are known to facilitate such C-N bond formations. For example, a palladium-catalyzed tandem fluorination and cyclization of enynes has been developed, showcasing the utility of palladium in constructing fluorinated heterocycles, in that case, lactams. masterorganicchemistry.com Although not a direct synthesis of indazoles, this highlights the potential of palladium catalysis in fluorine-containing systems.

Base-Mediated Pathways in Indazole Synthesis

Base-mediated cyclization reactions offer an alternative to metal-catalyzed and diazotization methods for the synthesis of indazoles. These reactions often proceed via the formation of a nucleophilic nitrogen species that attacks an electrophilic center on the aromatic ring to close the pyrazole ring.

Various N-aryl-1H-indazoles can be synthesized from common arylamino oximes, with the choice of base influencing the reaction outcome. For instance, the use of 2-aminopyridine (B139424) as a base can promote the formation of N-arylindazoles. organic-chemistry.org

For the synthesis of the carboxylic acid derivatives, a method involving the treatment of a protected indazole with a strong base like n-butyl lithium, followed by quenching with carbon dioxide, introduces the carboxylic acid group at the 3-position. researchgate.net This strategy, however, requires a pre-formed indazole ring.

Specific Synthesis Approaches for Fluorinated Indazole-3-carboxylic Acids

The synthesis of fluorinated indazoles, such as this compound, generally requires starting with appropriately fluorinated precursors. An attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) did not yield the expected 2-amino-4,6-difluorobenzonitrile, but instead resulted in a benzoquinone 2-diazide. The desired nitrile was obtainable through the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia. rsc.org This highlights the challenges that can be encountered when working with highly fluorinated and electronically modified substrates.

A plausible synthetic route to this compound could start from 2-amino-4,6-difluorotoluene. This starting material could undergo diazotization followed by a reaction sequence to introduce the carboxylic acid functionality at the adjacent position, although this would be a multi-step process. A more direct approach would be to start with a precursor that already contains the necessary carbon framework, such as a derivative of 2-amino-4,6-difluorophenylacetic acid, and then perform an intramolecular cyclization via diazotization.

Derivatization and Functionalization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, most notably amides and esters.

Formation of Indazole-3-carboxamides and Esters

The conversion of the carboxylic acid to an amide or ester is a common and important transformation. These derivatives often exhibit modified biological activities and physicochemical properties compared to the parent acid.

Indazole-3-carboxylic acid esters can be prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often a large excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Alternatively, esters can be synthesized under milder conditions. For example, reacting the carboxylic acid with an alcohol in the presence of a coupling reagent like DCC can also yield the desired ester. peptide.com A patent describes the preparation of 1H-indazole-3-carboxylic acid methyl ester by reacting the corresponding acid with methanol (B129727) and a catalytic amount of sulfuric acid at reflux. jocpr.com Another approach involves the reaction of the carboxylic acid with a diazoalkane, although this method is often limited by the availability and stability of higher diazoalkanes. peptide.com

The following tables summarize common reagents and conditions for these transformations.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Base Solvent
DCC HOBt N-Methylmorpholine THF, DMF
EDC HOBt Triethylamine DMF, DCM
BOP - Triethylamine DMF

Table 2: Common Methods for Ester Synthesis

Method Reagents Conditions
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Reflux
DCC Coupling Alcohol, DCC, DMAP (cat.) Room Temperature

These derivatization strategies provide access to a diverse library of 4,6-Difluoro-1H-indazole-3-carboxamides and esters, which are valuable for structure-activity relationship studies in drug discovery programs.

Introduction of Other Functional Groups via the Carboxylic Acid

The carboxylic acid moiety at the C-3 position of this compound is a versatile functional group that serves as a key handle for the synthesis of a wide array of derivatives. Standard organic chemistry transformations can be applied to this group to introduce new functionalities, primarily through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification: The carboxylic acid can be converted to its corresponding esters through various standard methods. One common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. For instance, the synthesis of methyl esters has been achieved by reacting the indazole-3-carboxylic acid with methanol. jocpr.com

Amide Bond Formation (Amidation): The conversion of the carboxylic acid to an amide is a prevalent transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). derpharmachemica.com Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). jocpr.com These methods facilitate the formation of a diverse range of N-substituted indazole-3-carboxamides. derpharmachemica.comresearchgate.net

The general scheme for these transformations is presented below:

Table 1: Key Transformations of the Carboxylic Acid Group

Starting MaterialReagents and ConditionsProductFunctional Group
This compoundR-OH, H₂SO₄ (cat.), reflux4,6-Difluoro-1H-indazole-3-carboxylate esterEster
This compoundR₁R₂NH, EDC, HOBT, DMFN-substituted 4,6-Difluoro-1H-indazole-3-carboxamideAmide
This compoundR₁R₂NH, HATU, DIPEA, DMFN-substituted 4,6-Difluoro-1H-indazole-3-carboxamideAmide

Another important derivative is the acid hydrazide, synthesized by reacting the corresponding methyl ester with hydrazine hydrate (B1144303) in ethanol. jocpr.com This hydrazide can then be further reacted with various aryl acids to form N'-acylhydrazides, expanding the molecular diversity. jocpr.com

Reactivity and Further Chemical Transformations of the Indazole Core

The indazole ring is an aromatic heterocyclic system, and its reactivity is influenced by the electron-donating and electron-withdrawing nature of its substituents. In this compound, the fluorine atoms at positions 4 and 6 are strongly electron-withdrawing, which deactivates the benzene (B151609) portion of the ring towards electrophilic aromatic substitution. The carboxylic acid group at C-3 also contributes to this deactivation.

Electrophilic Substitution: Despite the deactivation, electrophilic substitution reactions can occur on the indazole core, typically at the 5- and 7-positions, which are the most electron-rich carbons in the benzene ring.

Nitration: The nitration of indazole scaffolds generally occurs at the 5- and/or 7-positions. For the closely related compound 4,6-difluoro-3-methyl-1H-indazole, nitration with nitric acid in a sulfuric acid medium leads to the formation of 4,6-difluoro-3-methyl-7-nitro-1H-indazole. researchgate.net This suggests that the 7-position is the most reactive site for electrophilic attack, a finding consistent with the directing effects of the existing substituents. It is expected that this compound would exhibit similar regioselectivity under these conditions.

Table 2: Regioselectivity of Nitration on a Related Indazole Core

SubstrateReagentsMajor ProductPosition of Nitration
4,6-Difluoro-3-methyl-1H-indazoleHNO₃, H₂SO₄4,6-Difluoro-3-methyl-7-nitro-1H-indazoleC-7

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can undergo reactions with electrophiles. N-alkylation and N-arylation are common transformations. The reaction of 1H-indazoles with aryl halides, catalyzed by copper complexes, can lead to N-1 arylated products. researchgate.net The regioselectivity (N-1 vs. N-2 substitution) can often be controlled by the choice of catalyst, base, and reaction conditions.

Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to introduce further substituents onto the indazole core, although this often requires prior halogenation of the ring. For instance, a bromo or iodo substituent could be introduced at the 5- or 7-position, which could then participate in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.net The functionalization at the C-3 position of the 1H-indazole core via Suzuki-Miyaura cross-coupling has also been reported, typically starting from a 3-iodo-1H-indazole derivative. mdpi.com

Molecular Design and Structure Activity Relationship Sar Studies of 4,6 Difluoro 1h Indazole 3 Carboxylic Acid Derivatives

Impact of Fluorine Atoms on Molecular Properties and Biological Interactions

The introduction of fluorine into drug candidates is a widely utilized strategy to enhance pharmacokinetic and physicochemical properties. tandfonline.com In the context of 4,6-Difluoro-1H-indazole-3-carboxylic acid derivatives, the two fluorine atoms at the 4 and 6 positions of the indazole ring exert profound effects on the molecule's properties and its interactions with biological targets. nih.gov

One of the primary impacts of fluorination is the modulation of lipophilicity , a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comresearchgate.net While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect can be complex and context-dependent. researchgate.netacs.orgbeilstein-journals.orgnih.gov The difluorination pattern on the indazole ring contributes to an altered electronic distribution and surface properties, which can enhance membrane permeability and improve oral bioavailability. nih.gov

The potent electron-withdrawing effects of the fluorine atoms are another key feature. tandfonline.comresearchgate.net As the most electronegative element, fluorine significantly alters the electron density of the aromatic ring system. researchgate.netnih.gov This inductive effect can modulate the acidity (pKa) of the carboxylic acid group and any nearby basic functionalities. tandfonline.comresearchgate.net Such pKa modulation is crucial as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell membrane passage, and binding interactions with target proteins. researchgate.net The altered electronic landscape of the fluorinated indazole ring can also lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency. researchgate.netresearchgate.net

Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at the fluorinated positions. tandfonline.comnih.gov This increased metabolic stability can lead to a longer half-life and improved drug efficacy. researchgate.net The strategic placement of fluorine at the 4 and 6 positions can shield the indazole core from enzymatic degradation, a common challenge in drug development. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Involving Indazole-3-carboxylic Acid

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.govpsu.edunih.gov This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or new intellectual property. The indazole-3-carboxylic acid framework has been successfully utilized as a scaffold hop from the well-established indole-2-carboxylic acid core. nih.gov For instance, in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, researchers transitioned from an indole (B1671886) lead compound to an indazole-3-carboxylic acid derivative. nih.govrsc.org This scaffold hop maintained the crucial spatial relationship between key binding groups while introducing a novel heterocyclic core, ultimately leading to compounds with a more desirable dual-inhibitory profile. nih.gov

Bioisosteric replacement is a related strategy where one functional group is replaced by another with similar physicochemical properties, aiming to enhance the molecule's therapeutic value. cambridgemedchemconsulting.comdrughunter.com The carboxylic acid moiety of the indazole-3-carboxylic acid is a prime target for bioisosteric replacement to overcome potential liabilities such as poor permeability or metabolic instability. nih.govnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. drughunter.comnih.gov These replacements can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering advantages in terms of pKa, lipophilicity, and metabolic fate. drughunter.comnih.gov For example, replacing the carboxylic acid with a tetrazole can sometimes lead to improved oral bioavailability due to its different acidity and metabolic profile. drughunter.com The application of such strategies to the this compound scaffold allows for fine-tuning of the molecule's properties to achieve an optimal balance of potency, selectivity, and drug-like characteristics.

StrategyOriginal Scaffold/GroupReplacement Scaffold/GroupTherapeutic Goal
Scaffold Hopping Indole-2-carboxylic acidIndazole-3-carboxylic acidDiscovery of novel chemotypes, improved activity profile (e.g., dual inhibition)
Bioisosteric Replacement Carboxylic AcidTetrazoleImproved oral bioavailability, altered pKa, metabolic stability
Bioisosteric Replacement Carboxylic AcidAcyl SulfonamideEnhanced membrane permeability, resistance to glucuronidation

Regiochemical Influence on Biological Potency and Selectivity

The regiochemistry of substituents on the indazole core, particularly the orientation of the amide linkage at the 3-position, has a profound impact on biological activity. Studies on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel have demonstrated the critical importance of the amide's orientation. nih.govnih.gov

A direct comparison between an indazole-3-carboxamide (where the carbonyl group is directly attached to the indazole ring) and its corresponding reverse amide isomer (where the nitrogen atom is directly attached to the indazole ring) revealed a stark difference in potency. nih.govnih.gov The indazole-3-carboxamide derivatives were found to be potent inhibitors of calcium influx, with some compounds exhibiting sub-micromolar IC50 values. nih.govnih.gov In stark contrast, the reverse amide isomers were inactive, even at high concentrations. nih.govnih.gov This highlights that the specific arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) groups in the linker is crucial for effective binding to the target protein and subsequent biological response. This unprecedented requirement for a specific 3-carboxamide regiochemistry in CRAC channel blockers underscores the sensitivity of the target's binding pocket to the precise orientation of interacting functionalities. nih.govnih.gov

Compound TypeLinker to Aryl Group (Ar)Biological Activity (CRAC Channel Inhibition)
Indazole-3-carboxamide -CO-NH-ArActive, with potent compounds showing sub-µM IC50 values
Reverse Amide Isomer -NH-CO-ArInactive, even at concentrations up to 100 µM

This finding emphasizes that subtle changes in regiochemistry can lead to a complete loss of biological activity, making it a critical parameter to consider during the design and optimization of this compound derivatives.

Systematic Elaboration of Substituents for Modulating Activity

Once a promising scaffold like this compound is identified, the systematic elaboration of substituents is a key strategy to modulate biological activity, selectivity, and pharmacokinetic properties. nih.gov By systematically varying the nature and position of substituents, medicinal chemists can probe the chemical space around the core scaffold to identify optimal interactions with the biological target. nih.gov

In the context of indazole-3-carboxamide derivatives, the aryl or aliphatic amine portion of the molecule provides a versatile handle for modification. derpharmachemica.comresearchgate.netderpharmachemica.com Structure-activity relationship (SAR) studies have shown that the nature of this substituent profoundly affects potency. For example, in the series of CRAC channel blockers, potent inhibitors were obtained when the aryl moiety was a 2,6-difluorophenyl group or a 3-fluoro-4-pyridyl group. nih.gov This suggests that specific electronic and steric features on this part of the molecule are important for activity.

The process of systematic elaboration often involves:

Varying electronic properties: Introducing electron-donating or electron-withdrawing groups to understand the electronic requirements for binding.

Modifying steric bulk: Exploring different sized substituents to probe the dimensions of the binding pocket.

Introducing hydrogen bond donors/acceptors: Adding or removing groups capable of forming hydrogen bonds to optimize interactions with the target.

A study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors highlighted the importance of substituting an appropriate hydrophobic ring in a deep back pocket of the enzyme and introducing a hydrophilic group in the bulk solvent region to achieve high potency and selectivity. nih.gov This systematic approach allows for a rational design process, where each modification provides valuable information about the SAR, ultimately leading to the identification of optimized drug candidates.

CompoundAryl/Aliphatic Amine SubstituentKey Finding
12a 2,6-difluorophenylPotent CRAC channel blocker (IC50 = 1.51 µM)
12d 3-fluoro-4-pyridylMost potent CRAC channel blocker in the series (IC50 = 0.67 µM)
30l (details proprietary)Potent and selective PAK1 inhibitor (IC50 = 9.8 nM)

Through such systematic explorations, the this compound scaffold can be decorated with a variety of functional groups to precisely tailor its biological activity for a specific therapeutic target.

Biological and Pharmacological Research on 4,6 Difluoro 1h Indazole 3 Carboxylic Acid Analogs

Investigation of Enzymatic Inhibition Profiles

The investigation into the enzymatic inhibition profiles of 4,6-difluoro-1H-indazole-3-carboxylic acid analogs has revealed a broad spectrum of activity against several key enzymes implicated in various diseases, including cancer and inflammation.

Kinase Inhibition

Analogs of this compound have been investigated as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.

Fibroblast Growth Factor Receptor (FGFR) inhibition has been a significant area of focus. Indazole-based compounds have been identified as potent inhibitors of FGFR kinases. For instance, a series of 1H-indazole-based derivatives demonstrated inhibitory activity against FGFR1–3 in the micromolar to sub-micromolar range, with IC50 values ranging from 0.8 to 90 μM. nih.gov One notable example, compound 119 , displayed excellent potency and high selectivity for ERK 1/2, with IC50 values of 20 and 7 nM, respectively. nih.gov

Bcr-Abl , a fusion protein tyrosine kinase associated with chronic myeloid leukemia (CML), has also been targeted. A diarylamide 3-aminoindazole derivative, AKE-72 (5) , emerged as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant forms of the enzyme. bldpharm.com This compound exhibited IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-Abl T315I mutant. bldpharm.com

Pim kinases , a family of serine/threonine kinases overexpressed in various cancers, are another important target. Novel 1H-indazole derivatives have been synthesized and evaluated as pan-Pim kinase inhibitors. One such derivative, 82a , demonstrated potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov

Aurora kinases , which play a critical role in mitosis, have been inhibited by indazole derivatives. These compounds have shown promise as anti-cancer agents by disrupting cell division.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often hyperactivated in cancer. A series of 1H-indazole amide derivatives have been developed as ERK1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While specific data on this compound analogs is limited, the broader class of indazole derivatives has shown potential as VEGFR-2 inhibitors.

c-Jun N-terminal kinases (JNK) are involved in stress signaling pathways and have been implicated in various diseases. Indenoquinoxaline-based oximes, which can be considered structurally related to indazole analogs, have exhibited submicromolar binding affinity for JNK isoforms.

Protein Kinase, MYT1 (PKMYT1) is a negative regulator of the cell cycle. While direct analogs of this compound have not been extensively reported, the development of selective PKMYT1 inhibitors with an indazole core highlights the potential of this scaffold.

Enhancer of Zeste Homolog 1 and 2 (EZH1/2) are histone methyltransferases that are attractive targets in oncology. Although specific inhibitors based on the this compound scaffold are not yet prominent in the literature, the general class of indazole derivatives is being explored for EZH1/2 inhibition.

Kinase TargetCompound/Analog ClassIC50/PotencyReference
FGFR1-31H-Indazole derivatives0.8–90 μM nih.gov
ERK 1/2Compound 11920 nM (ERK1), 7 nM (ERK2) nih.gov
Bcr-Abl (WT)AKE-72 (5)< 0.5 nM bldpharm.com
Bcr-Abl (T315I)AKE-72 (5)9 nM bldpharm.com
Pim-1Compound 82a0.4 nM nih.gov
Pim-2Compound 82a1.1 nM nih.gov
Pim-3Compound 82a0.4 nM nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) Enzyme Modulation

Indoleamine-2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a crucial role in immune suppression, particularly in the tumor microenvironment. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against both IDO1 and tryptophan 2,3-dioxygenase (TDO). One of the most potent compounds from this series, compound 35 , displayed an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay for IDO1 inhibition. This compound also demonstrated promising TDO inhibition with an IC50 of 2.93 μM, highlighting its potential as a dual IDO1/TDO inhibitor for cancer immunotherapy.

Enzyme TargetCompound/Analog ClassIC50 (Enzymatic)IC50 (Cellular)Reference
IDO1Compound 350.74 μM1.37 μM
TDOCompound 352.93 μM7.54 μM

Cyclooxygenase (COX-2) Enzyme Interactions

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. It is a key target for the development of anti-inflammatory drugs. A series of novel (aza)indazole derivatives have been developed as selective COX-2 inhibitors. Within this series, compound 16 exhibited effective COX-2 inhibitory activity with an IC50 value of 0.409 μM and demonstrated excellent selectivity over the COX-1 isoform.

Enzyme TargetCompound/Analog ClassIC50Reference
COX-2Compound 160.409 μM

Nitric Oxide Synthase (NO-synthase) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. Overproduction of NO is implicated in various pathological conditions. Substituted indazoles, particularly nitro- and halo-derivatives, have been identified as potent inhibitors of NOS isoforms. For instance, 7-nitroindazole (B13768) is a well-known inhibitor of neuronal NOS (nNOS). Furthermore, a series of halo-1-H-indazoles have been synthesized and evaluated, with the introduction of a bromine atom at the C4 position of the indazole ring yielding a compound with potency comparable to 7-nitroindazole. The inhibition of constitutive and inducible NOS isoforms by various indazole agents has been demonstrated, with IC50 values varying depending on the substitution pattern and the specific NOS isoform.

NOS IsoformInhibitorIC50/KiReference
Bovine Brain CaM-dependent NOS7-NitroindazoleKi = 0.16 μM
Murine Macrophage iNOS7-NitroindazoleKi = 1.6 μM
Rat Cerebellar nNOS7-Nitroindazole-
-4-Bromo-1H-indazolePotent inhibitor

Receptor Ligand Development

In addition to enzyme inhibition, analogs of this compound have been explored for their potential to act as ligands for various G-protein coupled receptors, particularly serotonin (B10506) receptors.

Serotonin Receptor (5-HT) Ligands

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of receptors that mediate a wide range of physiological and psychological processes. The development of selective ligands for 5-HT receptor subtypes is a major goal in drug discovery.

5-HT4 Receptor: A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as new 5-HT4 receptor ligands. nih.govbldpharm.com Within this series, compounds 11ab and 12g were found to be potent and selective 5-HT4 receptor antagonists with good in vitro pharmacokinetic properties. nih.gov For example, compound 11ab exhibited a pKi of 9.5 for the 5-HT4 receptor. bldpharm.com

5-HT2 Receptors: Researchers have also synthesized and characterized a novel set of substituted indazole-ethanamines as potent agonists for serotonin receptor subtype 2 (5-HT2). Interestingly, the direct 1H-indazole analog of 5-MeO-DMT, compound 6a , was found to be a moderately potent 5-HT2A agonist with an EC50 of 203 nM.

Receptor SubtypeCompound/Analog ClassActivityPotency (pKi/EC50)Reference
5-HT4Compound 11abAntagonistpKi = 9.5 bldpharm.com
5-HT2ACompound 6aAgonistEC50 = 203 nM

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The calcium release-activated calcium (CRAC) channel plays a crucial role in T cell proliferation and function, making it a significant target for therapeutic intervention in autoimmune diseases. nih.govresearchgate.net Research into analogs of this compound, specifically indazole-3-carboxamides, has identified them as potent CRAC channel blockers. nih.gov

Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the 3-carboxamide linker is critical for activity. For instance, indazole-3-carboxamide 12d was found to actively inhibit calcium influx with a sub-micromolar IC50, while its reverse amide isomer, 9c, was inactive even at a concentration of 100 µM. researchgate.netnih.gov This highlights the importance of the -CO-NH-Ar linkage for potent CRAC channel blockade. nih.gov

Further investigations led to the characterization of compound 4k, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, as a selective and reversible CRAC channel blocker. nih.govresearchgate.net This compound effectively blocked the CRAC current with an IC50 of 4.9 μM and inhibited the nuclear translocation of the nuclear factor of activated T cells (NFAT). nih.govresearchgate.net Notably, it did not significantly affect the function of other ion channels like TRPM4 and TRPM7, indicating its selectivity. nih.gov The SAR studies showed that potent compounds were often derived from Ar moieties such as 2,6-difluorophenyl (compound 12a, IC50: 1.51 µM) and 3-fluoro-4-pyridyl (compound 12d, IC50: 0.67 µM). nih.gov

Table 1: CRAC Channel Blockade Activity of Indazole-3-Carboxamide Analogs
CompoundStructure/DescriptionActivity (IC50)Notes
12dIndazole-3-carboxamide with 3-fluoro-4-pyridyl Ar moiety0.67 µMActively inhibits calcium influx and stabilizes mast cells. researchgate.netnih.gov
12aIndazole-3-carboxamide with 2,6-difluorophenyl Ar moiety1.51 µMPotent CRAC channel blocker. nih.gov
4k1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide4.9 µMFast onset, reversible, and selective CRAC channel blocker. nih.govresearchgate.net
12bIndazole-3-carboxamide with 2-chloro-6-fluorophenyl Ar moiety3.23 µMSlightly less active inhibitor. nih.gov
12eIndazole-3-carboxamide with 2,4-difluorophenyl Ar moiety2.33 µMSlightly less active inhibitor. nih.gov
9cReverse amide isomer of 12dInactive at 100 µMDemonstrates the importance of the 3-carboxamide regiochemistry. researchgate.netnih.gov

Antiproliferative Activities in Cellular Models (in vitro studies)

Indazole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov Among these, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity for normal human embryonic kidney cells (HEK-293). nih.gov

Another study reported on a series of indazole derivatives, where compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org This compound was shown to inhibit proliferation and colony formation in the 4T1 breast cancer cell line and promoted apoptosis in a dose-dependent manner. nih.govrsc.org

Furthermore, novel indazole-chalcone hybrids were synthesized and screened for their in vitro antiproliferative activities against human gastric cancer (MKN45) and human lung adenocarcinoma (A549) cell lines. ciac.jl.cn Compounds 4a and 4d, in particular, exhibited remarkable inhibitory activity against MKN45 cells, with IC50 values of 2.65 and 3.55 μmol/L, respectively, which were more potent than the positive control, sorafenib. ciac.jl.cn

Table 2: Antiproliferative Activity of Indazole Analogs in Cancer Cell Lines
CompoundCancer Cell LineActivity (IC50)Reference
6oK562 (Chronic Myeloid Leukemia)5.15 µM nih.gov
2fVarious cancer cell lines0.23–1.15 μM nih.govrsc.org
4aMKN45 (Gastric Cancer)2.65 µmol/L ciac.jl.cn
4dMKN45 (Gastric Cancer)3.55 µmol/L ciac.jl.cn

The indazole scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. nih.gov A series of N-methyl-3-aryl indazoles have shown dominance against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

In one study, novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated. nih.gov Four of these compounds, which contained electron-withdrawing groups like -Cl, -NO2, and -Br, demonstrated more potent activity against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. nih.gov Another study on 6-Bromo-1H-indazole bearing 1,2,3-triazole analogs also reported moderate to good inhibition against various bacterial and fungal strains. researchgate.net

Research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share structural similarities, also revealed significant antifungal properties. researchgate.net Compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. researchgate.net Similarly, certain pyrazole (B372694) derivatives showed high activity, with one compound having a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against Escherichia coli and another showing the same MIC against Streptococcus epidermidis. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Indazole and Pyrazole Analogs
Compound Class/NameTarget Organism(s)Activity/PotencyReference
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesVarious bacteria and fungiMore potent than ciprofloxacin and fluconazole nih.gov
6-Bromo-1H-indazole-1,2,3-triazole analogsVarious bacteria and fungiModerate to good inhibition researchgate.net
Compound 9mSeven phytopathogenic fungiHigher activity than boscalid researchgate.net
Pyrazole derivative 3Escherichia coliMIC: 0.25 μg/mL nih.gov
Pyrazole derivative 4Streptococcus epidermidisMIC: 0.25 μg/mL nih.gov

Derivatives of indazole-3-carboxylic acid have been investigated for their potential as antiviral agents, particularly against coronaviruses. nih.gov N-Arylindazole-3-carboxamide derivatives, developed from an anti-MERS-CoV hit compound, demonstrated potent inhibitory activities against SARS-CoV-2. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) showed a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov

Another study found that a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, an indole-3-carboxylic acid derivative, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov The calculated IC50 value for this compound was 1.84 μM, with a selectivity index of 78.6, indicating its potential for further study. nih.gov

Table 4: Antiviral Activity of Indazole Analogs
CompoundVirusActivityReference
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a)SARS-CoV-2EC50 = 0.69 µM nih.gov
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2IC50 = 1.84 µM nih.gov

Other Investigated Biological Activities (e.g., anti-inflammatory, antiarrhythmic)

Beyond their effects on cell proliferation and microbial growth, indazole analogs have been explored for other pharmacological activities. Studies have identified that indazole and its derivatives possess marked anti-inflammatory properties. nih.gov The mechanism of this activity may involve interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov In a carrageenan-induced rat paw edema model, indazole treatment significantly reduced inflammation in a dose-dependent manner, with a 100 mg/kg dose of indazole showing 61.03% inhibition. nih.gov The derivative 5-aminoindazole (B92378) was even more effective, producing a maximum inhibition of 83.09% at the same dose. nih.gov

Additionally, derivatives of the related indole-3-carboxylic acid have been synthesized and evaluated for antiarrhythmic activity. stomuniver.ru The Kv1.5 potassium channel is a promising target for treating atrial fibrillation, and certain indole (B1671886) derivatives have been designed to target it. stomuniver.ru One compound, 2-butyl-N-{4-[2-(diethylamino)ethoxy]phenyl}-1-(2-fluorobenzoyl)-1H-indole-3-carboxamide, demonstrated preferable anti-arrhythmic effects and a favorable safety profile, suggesting its potential for further development as an antiarrhythmic drug. stomuniver.ru

Table 5: Other Biological Activities of Indazole Analogs
Compound/DerivativeBiological ActivityKey FindingReference
IndazoleAnti-inflammatory61.03% inhibition of paw edema at 100 mg/kg. nih.gov nih.gov
5-aminoindazoleAnti-inflammatory83.09% inhibition of paw edema at 100 mg/kg. nih.gov nih.gov
2-butyl-N-{4-[2-(diethylamino)ethoxy]phenyl}-1-(2-fluorobenzoyl)-1H-indole-3-carboxamideAntiarrhythmicShowed preferable anti-arrhythmic effects. stomuniver.ru stomuniver.ru

Computational Chemistry and Molecular Modeling of 4,6 Difluoro 1h Indazole 3 Carboxylic Acid and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. For derivatives of the indazole scaffold, docking studies have been instrumental in identifying key interactions that govern their biological activity.

Research on a series of 3-carboxamide indazole derivatives has utilized molecular docking to evaluate their binding affinity against specific protein targets, such as the renal cancer receptor (PDB: 6FEW). nih.govrsc.org In these studies, the indazole core acts as a scaffold, and modifications at the 3-carboxylic acid position are explored to optimize interactions within the protein's binding pocket.

The analysis typically reveals several critical interactions:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the carbonyl oxygen of the carboxamide group are common hydrogen bond acceptors or donors, forming strong interactions with polar residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The aromatic rings of the indazole structure engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site.

Halogen Bonds: The fluorine atoms at the 4- and 6-positions can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity.

Docking studies on various N-substituted 1-butyl-1H-indazole-3-carboxamides have identified derivatives with high binding energies, suggesting strong affinity for the target. nih.govrsc.org For instance, derivatives with specific aromatic substitutions showed lower binding energies (indicating stronger binding) compared to others, highlighting the importance of the substituent's electronic and steric properties in achieving optimal receptor fit. nih.govrsc.org

Table 1: Example Molecular Docking Results for Indazole Derivatives against Renal Cancer Receptor (PDB: 6FEW)

Derivative ID Substituent Group Binding Energy (kcal/mol) Key Interacting Residues
8v (4-(1H-1,2,4-triazol-1-yl)phenyl) -9.1 PHE A:157, HIS A:200, TYR A:153
8w (4-(1H-imidazol-1-yl)phenyl) -8.9 PHE A:157, TYR A:153, GLU A:74
8y (4-(2-methyl-1H-imidazol-1-yl)phenyl) -8.8 PHE A:157, HIS A:200, TYR A:153

Data synthesized from studies on analogous indazole-3-carboxamide derivatives. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the ligand and protein. nih.gov

For promising hits identified through docking, MD simulations are performed to:

Validate Docking Poses: Confirm that the binding pose predicted by docking is stable in a simulated physiological environment.

Assess Complex Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand is monitored over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and remains intact. nih.govajchem-a.com

Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov

Characterize Intermolecular Interactions: The persistence of hydrogen bonds and other key interactions identified in docking can be tracked throughout the simulation, providing a measure of their strength and importance. nih.gov

While specific MD simulation studies for 4,6-Difluoro-1H-indazole-3-carboxylic acid were not prominently found, this technique is a standard and crucial step in the computational evaluation of its derivatives as potential drug candidates. ajchem-a.com Simulations would confirm whether the indazole core remains anchored in the binding pocket and whether the key interactions are maintained, thus providing a more accurate assessment of the ligand's potential. nih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules like this compound and its derivatives. nih.govnih.gov

Key applications of DFT in this context include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. A large energy gap implies high stability and low reactivity. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for predicting how the molecule will interact with biological receptors or other reagents. nih.gov For the indazole scaffold, the nitrogen atoms and carbonyl oxygen typically show negative potential, making them likely sites for hydrogen bonding. researchgate.net

DFT studies on indazole-3-carboxamide derivatives have shown that substitutions on the amide's phenyl ring significantly influence the HOMO-LUMO energy gap, thereby tuning the molecule's electronic properties and potential biological activity. nih.govrsc.org

Table 2: Example DFT-Calculated Parameters for Indazole Derivatives

Derivative ID HOMO (eV) LUMO (eV) Energy Gap (eV)
8a -6.21 -1.13 5.08
8c -6.42 -1.34 5.08
8s -6.54 -1.48 5.06

Data represents analogous 1-butyl-1H-indazole-3-carboxamide derivatives calculated using the B3LYP/6-311+ level of theory. nih.gov

Virtual Screening and Fragment-Based Drug Discovery (FBDD) Approaches

The this compound scaffold is well-suited for use in large-scale computational drug discovery campaigns, primarily through virtual screening and fragment-based approaches.

Virtual Screening: This method involves the computational screening of large libraries of chemical compounds against a specific protein target to identify potential hits. mdpi.com Derivatives of the indazole core can be included in these libraries. The screening process often uses a hierarchical approach, starting with rapid, filter-based methods (e.g., adherence to Lipinski's "rule of five") and progressing to more computationally intensive techniques like molecular docking for the most promising candidates. mdpi.commdpi.com

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative to high-throughput screening where small, low-molecular-weight compounds ("fragments") are screened for binding to a protein target. nih.gov The indazole ring system is an excellent example of a chemical fragment. Due to their low complexity, fragments are more likely to bind efficiently to small pockets on a protein's surface. nih.govnih.gov Once a fragment like an indazole core is identified as a binder (typically through biophysical methods like X-ray crystallography), it serves as a starting point for chemical elaboration. rsc.org Synthetic chemistry is then used to "grow" the fragment by adding functional groups that extend into adjacent pockets of the active site, progressively building a high-affinity lead compound. nih.govyoutube.com

Analysis of Solvent Effects and pH Sensitivity on Spectroscopic Data

The chemical environment, particularly the solvent and pH, can significantly influence the properties of a molecule. For this compound, these effects are particularly relevant to its spectroscopic signature and solubility.

Solvent Effects: The choice of solvent can alter the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on closely related compounds like 4,6-difluoro-3-methyl-1H-indazole have been conducted in solvents like DMSO-d6. researchgate.net The fluorine atoms induce characteristic spin-spin couplings with adjacent protons and carbons, which are invaluable for structure determination. The polarity of the solvent can influence the tautomeric equilibrium of the indazole ring (1H vs. 2H tautomer) and affect the hydrogen bonding interactions, leading to changes in the observed spectra.

pH Sensitivity: The indazole ring contains two nitrogen atoms, and the molecule also possesses a carboxylic acid group. These functional groups are sensitive to changes in pH.

Under acidic conditions (low pH), the nitrogen atoms of the pyrazole (B372694) ring can become protonated, forming an indazolium cation. nih.gov

Under basic conditions (high pH), the carboxylic acid group will deprotonate to form a carboxylate anion. These protonation/deprotonation events drastically alter the molecule's electronic distribution, charge, solubility, and spectroscopic properties. For instance, the pKa of a carboxylic acid can be determined by monitoring changes in its UV-Vis or NMR spectrum as a function of pH. researchgate.netsemanticscholar.org Such analyses are critical for understanding how the molecule will behave in different physiological environments.

Research Applications and Emerging Potential of the 4,6 Difluoro 1h Indazole 3 Carboxylic Acid Scaffold

Role as a Versatile Building Block for Diverse Compound Libraries

4,6-Difluoro-1H-indazole-3-carboxylic acid serves as a crucial structural motif and a versatile building block in the synthesis of diverse compound libraries. nih.gov Its utility stems from the presence of multiple reactive sites that allow for systematic chemical modifications. The carboxylic acid group at the 3-position is a key functional handle, enabling standard amide bond formation, esterification, and other derivatizations to introduce a wide array of substituents. enamine.net This facilitates the creation of large collections of related compounds for high-throughput screening.

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The addition of two fluorine atoms to the benzene (B151609) ring at the 4- and 6-positions significantly influences the molecule's physicochemical properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the N-H proton, thereby influencing binding interactions with target proteins. nih.gov These features make this compound an attractive starting material for generating libraries of novel, drug-like molecules with potentially improved pharmacological profiles. enamine.net Chemical suppliers recognize the value of such fluorinated building blocks for applications in combinatorial chemistry and the generation of screening libraries for drug discovery programs.

Advancements in Medicinal Chemistry Lead Generation and Optimization

The this compound scaffold is increasingly recognized for its role in lead generation and optimization within medicinal chemistry. The indazole nucleus is a core component of numerous compounds investigated for a wide range of therapeutic applications, including oncology and neurology. nih.govchemimpex.com The strategic placement of fluorine atoms on the indazole ring is a common tactic in modern drug design to enhance biological activity and pharmacokinetic properties.

This compound and its derivatives are particularly prominent in the development of kinase inhibitors, a major class of targeted cancer therapies. rsc.org The indazole structure can act as an effective hinge-binding fragment, crucial for the activity of many kinase inhibitors. mdpi.com By modifying the carboxylic acid group, medicinal chemists can introduce various side chains to explore the binding pocket of a target enzyme, optimizing potency and selectivity. For example, derivatives of indazole-3-carboxylic acid are central to the synthesis of novel inhibitors targeting enzymes like PKMYT1 kinase, which is involved in cell cycle regulation and is a target in oncology. google.com The process involves using the carboxylic acid function to couple the indazole core with other molecular fragments, leading to the generation of new chemical entities with therapeutic potential.

Below is a table summarizing examples of therapeutic targets for which indazole-based compounds have been investigated.

Therapeutic Target ClassSpecific ExamplesRole of Indazole Scaffold
Protein Kinases PKMYT1, VEGFR, ALK, PARPActs as a hinge-binding motif, forming key interactions in the ATP-binding site. mdpi.comgoogle.com
Serotonin (B10506) Receptors 5-HT3Forms the core structure of antagonists like Granisetron (B54018). google.comresearchgate.net
Enzymes Indoleamine 2,3-dioxygenase (IDO1)Serves as the foundational structure for developing inhibitors. nih.gov

Exploration in Agrochemical Development (e.g., herbicides, insecticides, fungicides)

The indazole scaffold is not only relevant in pharmaceuticals but also shows significant potential in the agrochemical sector. researchgate.net Indazole-containing compounds have been explored for a range of applications, including the development of new insecticides, herbicides, and fungicides. The structural features that make indazoles effective in drug discovery, such as their ability to interact with specific enzymes and receptors, are also applicable to targets in invertebrate pests and plant pathogens. researchgate.netgoogle.com

The introduction of fluorine atoms, as seen in this compound, is a well-established strategy in agrochemical design to increase efficacy and stability. While specific public-domain research detailing the direct use of this compound in agrochemical synthesis is limited, patents disclose the use of substituted indazoles in compositions for controlling invertebrate pests. google.com These patents often cover a broad class of compounds, suggesting that derivatives obtainable from this carboxylic acid could be valuable candidates for new crop protection agents. The development of novel agrochemicals is critical for managing resistance and improving crop yields, and scaffolds like fluorinated indazoles represent a promising area of research. google.com

Potential in Advanced Materials Science (e.g., polymers, coatings)

Beyond biological applications, the unique chemical properties of fluorinated indazole derivatives suggest potential uses in materials science. chemimpex.com Aromatic heterocyclic compounds are often investigated for their electronic and photophysical properties, making them candidates for components in organic light-emitting diodes (OLEDs), sensors, or specialty polymers.

The presence of fluorine atoms can impart desirable characteristics to materials, such as enhanced thermal stability, chemical resistance, and altered electronic properties. The rigid, planar structure of the indazole ring system could be exploited in the design of novel polymers or coatings. While this area of application for this compound is less explored than its medicinal uses, the fundamental properties of the molecule make it a candidate for research into advanced materials where fluorinated organic compounds are beneficial. chemimpex.com

Patent Landscape Analysis in Academic Research Contexts

The patent landscape for indazole derivatives underscores their importance in commercial and academic research, particularly in the pharmaceutical industry. A review of patent literature reveals that indazole-3-carboxylic acids are key intermediates in the synthesis of a wide array of proprietary compounds claimed for various therapeutic uses. google.comgoogle.com

Patents frequently cite the synthesis of novel kinase inhibitors, where the indazole core is a central feature. For instance, patent application WO2024179948A1 describes new indazole compounds as PKMYT1 kinase inhibitors for potential use in cancer treatment. google.com These documents detail the synthesis pathways where an indazole carboxylic acid is coupled with other chemical moieties to produce the final active compound. This highlights the role of compounds like this compound as high-value starting materials for generating novel, patentable chemical entities. The intellectual property surrounding these molecules is primarily focused on their final application as therapeutic agents rather than the building block itself, which is often commercially available for research purposes.

The table below provides a summary of representative patents involving indazole-based compounds, illustrating the scope of research and development in this area.

Patent NumberTitle/FocusApplication Area
WO2024179948A1Indazole compounds as PKMYT1 kinase inhibitorsOncology google.com
CN112778203AProcess for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidaminePharmaceutical Synthesis google.com
US5017573AIndazole-3-carboxylic acid derivativesPharmaceutical Compounds google.com
KR20210032418AInsecticide mixture containing indazoleAgrochemicals google.com

Future Perspectives and Unexplored Research Avenues

Development of Novel and Greener Synthetic Methodologies for Indazole-3-carboxylic Acid Derivatives

The synthesis of indazole-3-carboxylic acid and its derivatives is a critical area for future innovation. Traditional methods often face challenges related to scalability, safety, and environmental impact. nih.gov Future research will likely focus on developing more efficient, safer, and ecologically sustainable synthetic routes.

Key areas for development include:

Diazonium-Free Routes: Novel methods that avoid diazonium salt intermediates are being developed to enhance safety and scalability, making the large-scale production of these compounds more feasible. nih.gov

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of microwave-assisted synthesis, aims to shorten reaction times, improve yields, and reduce the reliance on hazardous reagents and solvents. rsc.org

Efficient C-H Activation: Advanced catalytic systems, such as those employing rhodium and copper, enable C-H activation and C-N/N-N coupling under redox-neutral conditions, providing direct and efficient pathways to the indazole core. researchgate.net

One-Pot Syntheses: Methodologies that allow for the direct conversion of simple starting materials, like substituted anilines, into complex indazole derivatives in a single step are highly desirable for their operational simplicity and high efficiency. benthamscience.comresearchgate.net

These advancements promise to make the synthesis of complex indazole derivatives more accessible, cost-effective, and environmentally friendly.

Identification and Validation of New Biological Targets and Mechanisms of Action

Indazole derivatives have demonstrated a remarkable diversity of pharmacological activities, acting on a wide range of biological targets. nih.gov While their roles as kinase inhibitors and receptor modulators are well-documented, significant opportunities exist to identify and validate novel targets and elucidate their mechanisms of action.

Future research should explore:

Underexplored Target Classes: Investigating the activity of indazole scaffolds against less-explored target families, such as epigenetic modulators, protein-protein interaction stabilizers or disruptors, and RNA-binding proteins.

Mechanism of Action Studies: Moving beyond primary target identification to understand the downstream signaling pathways and systemic effects. For instance, some anticancer indazole derivatives induce apoptosis through the ROS-mitochondrial pathway, a mechanism that warrants deeper investigation. dndi.orgnih.gov

Polypharmacology: Characterizing the multi-target activity of indazole derivatives. A single compound may interact with several targets, which could lead to enhanced efficacy or be responsible for off-target effects. Understanding this polypharmacology is crucial for developing safer and more effective drugs.

New Therapeutic Areas: The known activities of indazoles, such as allosteric inhibition of RORγt for autoimmune diseases nih.gov and modulation of CRAC channels researchgate.net, open doors to exploring their potential in a broader range of immune-mediated and inflammatory conditions.

The table below summarizes some of the known biological targets for the broader class of indazole derivatives, highlighting the scaffold's versatility and the potential for discovering new applications.

Target ClassSpecific Target/Pathway ExampleAssociated Therapeutic Area
Kinase InhibitorsFLT3, EGFR, FGFRsOncology
Receptor ModulatorsNicotinic α-7 Receptor, Serotonin (B10506) 5-HT2 ReceptorsNeurological Disorders
Ion Channel BlockersCalcium-Release Activated Calcium (CRAC) ChannelsImmunology
Nuclear ReceptorsRetinoid-related Orphan Receptor gamma t (RORγt)Autoimmune Diseases
EnzymesNitric Oxide Synthase (NOS)Inflammation, Neurological Disorders

Rational Design of Highly Selective and Potent Analogs with Fluorinated Moieties

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov The 4,6-difluoro substitution pattern of the title compound is a prime example of this approach. Future research will focus on the rational design of new fluorinated analogs to optimize potency and selectivity.

Key strategies include:

Structure-Based Design: Utilizing high-resolution crystal structures of target proteins to design fluorinated indazoles with improved binding interactions. Fluorine's unique properties, such as its ability to form hydrogen bonds and other non-covalent interactions, can be exploited to enhance target engagement.

Targeting Selectivity: Strategic placement of fluorine atoms on the indazole scaffold can modulate selectivity between related protein targets, such as different kinase isoforms. Research has shown that fluorination of the indazole ring can increase inhibitory potency and selectivity for specific enzymes like NOS-II. capes.gov.br

Improving Pharmacokinetics: Fluorine substitution can block sites of metabolism, thereby increasing a compound's half-life and oral bioavailability. For example, replacing a 4-aza-indazole core with a 4-fluoro-indazole was shown to improve metabolic stability in a series of RORγt inhibitors. nih.gov

The systematic exploration of fluorination patterns on the indazole core represents a promising avenue for developing next-generation therapeutics with superior drug-like properties.

Integration of Advanced Computational and Experimental Techniques for Accelerated Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. cncb.ac.cn For the indazole scaffold, integrating these techniques can significantly accelerate the identification and optimization of new drug candidates.

Future approaches will increasingly rely on:

Computational Screening: Using techniques like molecular docking and virtual screening to rapidly evaluate large libraries of virtual indazole derivatives against specific biological targets, prioritizing compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a ligand-target complex over time to assess binding stability and understand the molecular basis of interaction. This has been applied to evaluate indazole analogs as anti-inflammatory agents targeting COX-2. mdpi.com

Machine Learning and AI: Developing predictive models using machine learning algorithms to forecast the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel indazole designs. cncb.ac.cn

Integrated Discovery Platforms: Combining computational predictions with high-throughput experimental validation, such as automated synthesis and high-throughput screening (HTS), to create a closed-loop, iterative cycle of drug design and testing. This rational, structure-guided approach has already proven successful in designing potent indazole-based inhibitors for targets like EGFR and FLT3. researchgate.netnih.gov

This integrated strategy promises to make the drug discovery process more efficient, cost-effective, and successful.

Exploration of Indazole-3-carboxylic Acid Scaffolds in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet drug discovery for these conditions remains severely underfunded. nih.gov The chemical versatility and broad biological activity of the indazole scaffold make it an attractive starting point for developing new therapies against NTDs.

Unexplored research avenues include:

Leishmaniasis: Derivatives of 5-nitroindazole (B105863) have shown potent in vitro and in vivo activity against various Leishmania species. One compound, NV6, demonstrated efficacy comparable to the current drug amphotericin B in a mouse model of cutaneous leishmaniasis. Further exploration of indazole-3-carboxylic acid derivatives for this indication is warranted.

Chagas Disease: Indazole-containing compounds have been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism involves the inhibition of trypanothione (B104310) reductase and the generation of oxidative stress, representing a promising multi-target approach. capes.gov.br

Human African Trypanosomiasis (HAT): The indazole-containing kinase inhibitor Axitinib has been shown to inhibit the replication of Trypanosoma brucei. nih.gov This finding suggests that the indazole scaffold could be repurposed and optimized to develop new, orally available drugs for HAT.

The table below highlights the demonstrated or potential utility of the indazole scaffold in NTD research.

Neglected Tropical DiseaseParasiteDemonstrated Activity of Indazole Derivatives
LeishmaniasisLeishmania amazonensis, L. donovaniIn vitro and in vivo efficacy, reduction of parasite load rsc.org
Chagas DiseaseTrypanosoma cruziPotent growth inhibition, inhibition of trypanothione reductase
Human African TrypanosomiasisTrypanosoma bruceiInhibition of parasite replication (by Axitinib) nih.gov

Systematic screening of 4,6-Difluoro-1H-indazole-3-carboxylic acid and related analogs against a panel of NTD pathogens could uncover novel lead compounds for these devastating diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoro-1H-indazole-3-carboxylic acid, and how can intermediates be optimized?

  • Methodology : Synthesis typically involves cyclization of fluorinated precursors. For example, ethyl 5,6-difluoro-1H-indazole-3-carboxylate (a key intermediate) can be synthesized via condensation of fluorinated benzaldehyde derivatives with hydrazine, followed by cyclization under acidic conditions . Hydrolysis of the ester group using aqueous NaOH or LiOH yields the carboxylic acid. Optimization includes adjusting reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to improve yields. Purification via recrystallization (using acetic acid/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm fluorine substitution patterns and indazole ring integrity. For example, 19^{19}F NMR signals at δ -110 to -120 ppm indicate difluoro substitution .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) ensures >95% purity and validates molecular weight (expected [M-H]⁻: 213.02 g/mol) .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, confirming the planar indazole ring and fluorine positions.

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects (e.g., polarizable continuum models) simulate reactivity in aqueous or biological environments. Software like Gaussian or ORCA is used, with validation against experimental spectroscopic data .

Q. How does fluorination at the 4- and 6-positions influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare inhibition constants (KiK_i) against target enzymes (e.g., kinases) between fluorinated and non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets in proteins .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and measure logP values (via shake-flask method) to evaluate fluorination’s impact on lipophilicity and bioavailability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion with PEGs or ionic liquids) to identify optimal conditions. Difluoro groups may reduce crystal symmetry, requiring additives like co-solvents (DMSO) .
  • Twinned Data Refinement : If crystals exhibit twinning, employ SHELXL’s TWIN/BASF commands to refine diffraction data and resolve overlapping reflections .

Data Contradictions and Validation

Q. Discrepancies in reported biological activities of fluorinated indazoles: How to resolve them?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding).
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers. For example, conflicting IC50_{50} values may arise from variations in assay protocols (e.g., ATP concentrations in kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.